Clovanediol

Description

Clovanediol has been reported in Scutellaria scandens, Schisandra plena, and other organisms with data available.

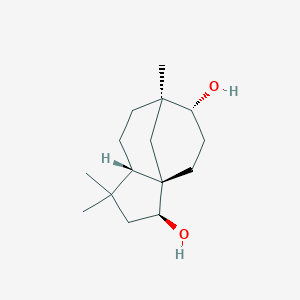

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXJQHJHGMZLBT-OEMOEHNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@](C1)(CC[C@H]2O)[C@H](CC3(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318232 | |

| Record name | Clovanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2649-64-1 | |

| Record name | Clovanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2649-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clovanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002649641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clovanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOVANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3813SSB4ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Clovanediol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovanediol is a naturally occurring sesquiterpenoid diol that has garnered interest for its potential biological activities.[1] As a member of the clovane class of sesquiterpenoids, it possesses a unique tricyclic carbon skeleton. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a tricyclo[6.3.1.01,5]dodecane core structure with two hydroxyl groups. The precise stereochemistry is crucial for its biological function.

2D and 3D Structures:

(Image of the 2D and 3D structures of this compound would be inserted here if image generation were supported)

IUPAC Name: (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol[1]

SMILES String: C[C@@]12CC[C@@H]3--INVALID-LINK--C)O">C@([C@H]1O)CC2

Key Identifiers:

| Identifier | Value |

| CAS Number | 2649-64-1[1] |

| PubChem CID | 15599878[1] |

| Molecular Formula | C15H26O2[1] |

| Molecular Weight | 238.37 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of formulations and analytical methods.

| Property | Value | Source |

| Physical Description | Colorless to pale yellow liquid | [2] |

| Melting Point | Not available | |

| Boiling Point | 319.8 ± 10.0 °C at 760 mmHg (Predicted) | |

| Water Solubility | Moderately soluble | [2] |

| Organic Solvent Solubility | Good solubility in organic solvents | [2] |

| XLogP3 | 2.9 | [1] |

Spectroscopic Data

Experimental Protocols

Isolation from Natural Sources:

Detailed, peer-reviewed protocols for the total synthesis of this compound are not widely published. However, it is a naturally occurring compound and has been isolated from various plant sources. A general procedure for the isolation of sesquiterpenoids from plant material is outlined below. This should be adapted and optimized based on the specific plant matrix and the physicochemical properties of this compound.

General Isolation Workflow:

-

Extraction: Dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, ethanol, or a mixture of dichloromethane and methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common methods.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning between an immiscible aqueous and organic solvent system (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: The organic phase is dried and concentrated. The resulting residue is then subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation is typically performed on a silica gel or alumina column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions can be achieved using pTLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using normal-phase or reverse-phase HPLC.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, IR) and comparison with literature data.

Biological Activity and Mechanism of Action

This compound has been reported to possess antimicrobial properties.[2] While the specific molecular targets of this compound have not been fully elucidated, the mechanism of action for diols, in general, is believed to involve the disruption of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The following diagram illustrates a proposed general mechanism for the antimicrobial action of diol compounds.

Caption: Proposed antimicrobial mechanism of diols.

Conclusion

This compound represents an interesting natural product with potential for further investigation, particularly in the area of antimicrobial research. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its synthetic pathways, detailed biological mechanisms, and potential therapeutic applications. The availability of robust synthetic protocols would greatly facilitate such investigations.

References

Clovanediol: A Technical Guide for Researchers

CAS Number: 2649-64-1

This technical guide provides an in-depth overview of Clovanediol, a sesquiterpenoid diol, for researchers, scientists, and drug development professionals. It covers the compound's properties, potential biological activities, and generalized experimental protocols for its study.

Chemical and Physical Properties

This compound is a natural product found in various plants, including guava (Psidium guajava) and cloves[1]. It belongs to the class of organic compounds known as diols, containing two hydroxyl functional groups[1]. Its chemical structure is based on the clovane skeleton, a tricyclic system that imparts unique stereochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2649-64-1 | [1][2] |

| Molecular Formula | C₁₅H₂₆O₂ | [1][2] |

| Molecular Weight | 238.37 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 159 °C | [2] |

| Boiling Point | 319.8 ± 10.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Moderate in water; good in organic solvents | [1] |

| XLogP3 | 2.74 | [2] |

Biological Activity and Potential Mechanisms of Action

This compound and related clovane-type terpenoids are of interest for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. While specific studies on this compound are limited, the activities of similar natural products suggest potential mechanisms of action.

Anti-inflammatory Activity

Many terpenoids and flavonoids exhibit anti-inflammatory properties by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Antioxidant Signaling Pathway of this compound

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Antimicrobial Activity

The antimicrobial properties of essential oils and their constituents, like those found in cloves, are often attributed to their ability to disrupt bacterial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Proposed Antimicrobial Mechanism of this compound

Caption: Proposed antimicrobial action of this compound via cell membrane disruption.

Experimental Protocols

Extraction and Isolation from Plant Material (e.g., Psidium guajava leaves)

This protocol outlines a general procedure for the extraction and fractionation of compounds from guava leaves.

-

Preparation of Plant Material:

-

Freshly collected leaves are washed, shade-dried, and ground into a coarse powder.

-

-

Extraction:

-

The powdered material is subjected to maceration or Soxhlet extraction with a suitable solvent, such as methanol or ethanol.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Isolation:

-

The fractions are then subjected to chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20.

-

Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Generalized Experimental Workflow for Isolation

Caption: A general workflow for the isolation and purification of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

A generalized preparative HPLC method for the final purification of this compound would involve:

-

Column: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

-

Detection: A UV detector is commonly used, though an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be employed.

-

Fraction Collection: Fractions are collected based on the retention time of the peak corresponding to this compound.

Structural Characterization

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) groups.

Synthesis

The total synthesis of clovane-type sesquiterpenoids, including precursors to this compound, has been reported in the scientific literature. These synthetic routes are often complex and involve multiple steps to construct the intricate tricyclic core. Strategies may include cycloaddition reactions, radical cyclizations, and various stereoselective transformations to achieve the desired stereochemistry. Researchers interested in the synthesis of this compound should refer to specialized organic chemistry literature on terpenoid synthesis.

Conclusion

This compound is a naturally occurring sesquiterpenoid with potential biological activities that warrant further investigation. This guide provides a foundational understanding of its properties and outlines general experimental approaches for its study. Further research is needed to fully elucidate its specific mechanisms of action and to develop standardized protocols for its synthesis and analysis.

References

Unveiling the Natural Sources of Clovanediol: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural sources, isolation, and biosynthetic origins of clovanediol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the organisms that produce this sesquiterpenoid, offering valuable data and methodologies for its study and potential applications.

This compound, a bicyclic sesquiterpenoid diol, has been identified in the plant kingdom. Specifically, scientific literature reports its presence in Scutellaria scandens and Schisandra plena .[1] While these plants are documented as natural sources, detailed quantitative data on the yield of this compound from these species remains limited in publicly accessible literature. Further investigation into the phytochemistry of these plants is warranted to establish robust extraction yields.

Biosynthesis of the this compound Backbone

This compound belongs to the clovane class of sesquiterpenoids. The biosynthesis of all sesquiterpenoids originates from the precursor molecule farnesyl pyrophosphate (FPP) , which is formed through the mevalonate pathway.[2][3][4] The formation of the characteristic tricyclic clovane skeleton from the linear FPP involves a series of complex enzymatic cyclization reactions.

The biosynthesis is initiated by a sesquiterpene synthase, which catalyzes the ionization of FPP to form a farnesyl cation. This is followed by an intramolecular cyclization to generate a humulyl cation intermediate. A subsequent cascade of cyclizations and rearrangements, including 1,2-hydride and methyl shifts, leads to the formation of the distinctive bridged bicyclo[4.3.1]decane core of the clovane skeleton. The final steps in the biosynthesis of this compound would involve stereospecific hydroxylation reactions at positions C-2 and C-9, catalyzed by cytochrome P450 monooxygenases or other hydroxylating enzymes.

Figure 1. Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental Protocols for Isolation and Characterization

General Extraction and Fractionation Workflow

Figure 2. General experimental workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

The aerial parts or roots of Scutellaria scandens or Schisandra plena should be collected and authenticated.

-

The plant material is air-dried in the shade and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for several days (maceration) or using a Soxhlet apparatus for a more exhaustive extraction.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Sesquiterpenoids like this compound are expected to be present in the less polar fractions (e.g., ethyl acetate).

-

The desired fraction is concentrated and subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds based on their polarity.

4. Purification:

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).

-

A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly used for HPLC purification of sesquiterpenoids.

5. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy provides information about the functional groups present (e.g., hydroxyl groups).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for determining the complete chemical structure and stereochemistry of the molecule.[5][6][7][8]

Quantitative Data Summary

As of the date of this publication, specific quantitative yields of this compound from its natural sources are not well-documented in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

| Natural Source | Plant Part | Extraction Method | Yield of this compound (% of dry weight) | Reference |

| Scutellaria scandens | To be determined | To be determined | To be determined | [1] |

| Schisandra plena | To be determined | To be determined | To be determined | [1] |

This technical guide serves as a foundational resource for the scientific community. It highlights the known natural sources of this compound and provides a roadmap for its isolation and characterization. Further research is encouraged to quantify the abundance of this compound in its natural hosts and to fully elucidate its biosynthetic pathway and potential biological activities.

References

- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of Clovanediol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol, a bicyclic sesquiterpenoid diol, is a plant-derived natural product with potential applications in pharmacology and fragrance industries. Its biosynthesis is a complex process involving the coordinated action of multiple enzymes. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on sesquiterpenoid biosynthesis to present a comprehensive, albeit partially hypothetical, pathway. This guide details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the formation of the characteristic clovane skeleton and subsequent oxidative functionalization. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area. Furthermore, quantitative data from related sesquiterpenoid biosynthetic enzymes are summarized to offer a comparative perspective.

Introduction to Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of C15 isoprenoid natural products derived from the universal precursor, farnesyl pyrophosphate (FPP)[1][2]. The biosynthesis of these compounds is a hallmark of plant secondary metabolism and contributes significantly to the chemical diversity observed in the plant kingdom. The initial and often rate-limiting step in sesquiterpenoid biosynthesis is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs)[3][4]. These enzymes are responsible for generating the vast array of carbocyclic skeletons that characterize this compound class.

Following the formation of the hydrocarbon backbone, further structural diversification is achieved through the action of modifying enzymes, most notably cytochrome P450 monooxygenases (P450s)[5][6]. These enzymes introduce polar functional groups, such as hydroxyl groups, which significantly impact the biological activity and physicochemical properties of the final sesquiterpenoid.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed in two major stages: the formation of the clovane hydrocarbon skeleton from FPP and the subsequent hydroxylation of this scaffold.

Formation of the Clovane Skeleton

The initial step is the conversion of the universal C15 precursor, farnesyl pyrophosphate (FPP), into the tricyclic clovane skeleton. This complex cyclization cascade is catalyzed by a putative clovane synthase, a type of sesquiterpene synthase.

The proposed mechanism, based on the cyclization of FPP to other sesquiterpene skeletons like caryophyllene, involves the following key steps:

-

Ionization of FPP: The reaction is initiated by the metal-dependent removal of the pyrophosphate group from FPP, generating a farnesyl carbocation[7].

-

Cyclization Cascade: The highly reactive carbocation undergoes a series of intramolecular cyclizations. For the formation of the clovane skeleton, this likely involves the formation of a humulyl cation intermediate, followed by further ring closures to generate the characteristic 5/6/4-fused ring system of the clovane backbone.

-

Termination: The reaction cascade is terminated by deprotonation or quenching with a water molecule to yield the stable clovane hydrocarbon.

Caption: Proposed initial cyclization steps in this compound biosynthesis.

Hydroxylation of the Clovane Skeleton

Following the formation of the clovane hydrocarbon backbone, it is proposed that two successive hydroxylation reactions occur to yield this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s). P450s are heme-containing enzymes that typically utilize NADPH and molecular oxygen to introduce a hydroxyl group onto a substrate[5][6].

The exact positions of hydroxylation on the clovane skeleton to produce this compound would be determined by the specific regioselectivity of the involved P450 enzymes. It is plausible that two different P450s are required for the dihydroxylation, or a single P450 could potentially catalyze both steps.

Caption: Proposed hydroxylation steps in this compound biosynthesis.

Quantitative Data on Related Sesquiterpenoid Biosynthetic Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table summarizes representative kinetic parameters for other plant sesquiterpene synthases and a cytochrome P450 involved in sesquiterpenoid metabolism. This data provides a general framework for the expected enzymatic efficiencies.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Plant | Reference |

| 5-Epi-aristolochene synthase (TEAS) | FPP | 1.5 | 0.04 | 2.7 x 104 | Nicotiana tabacum | [3] |

| Amorpha-4,11-diene synthase | FPP | 0.6 | 0.02 | 3.3 x 104 | Artemisia annua | |

| Germacrene A synthase | FPP | 2.3 | 0.11 | 4.8 x 104 | Lactuca sativa | |

| CYP71AV1 (Amorpha-4,11-diene hydroxylase) | Amorpha-4,11-diene | 5.2 | 0.35 | 6.7 x 104 | Artemisia annua |

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments that would be essential for identifying and characterizing the enzymes involved.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences of putative sesquiterpene synthase and cytochrome P450 genes from a this compound-producing plant.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound using a suitable kit or a CTAB-based method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Degenerate PCR: Degenerate primers are designed based on conserved motifs of known plant sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs) and P450s (e.g., heme-binding domain). PCR is performed on the cDNA to amplify partial gene fragments.

-

RACE (Rapid Amplification of cDNA Ends): The full-length sequences of the candidate genes are obtained using 5' and 3' RACE protocols with gene-specific primers designed from the partial sequences obtained in the previous step.

-

Full-Length cDNA Cloning: Once the full-length sequences are known, gene-specific primers with appropriate restriction sites are used to amplify the complete open reading frame from the cDNA. The PCR product is then cloned into a suitable expression vector.

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the candidate sesquiterpene synthase and P450 enzymes for in vitro characterization.

Methodology:

-

Heterologous Expression: The expression vectors containing the candidate genes are transformed into a suitable host, typically Escherichia coli for STSs and Saccharomyces cerevisiae or insect cells for plant P450s (which often require co-expression of a cytochrome P450 reductase). The cells are cultured and protein expression is induced.

-

Cell Lysis: The cells are harvested and lysed by sonication or French press in a suitable buffer containing protease inhibitors.

-

Protein Purification: The recombinant protein, usually engineered with a purification tag (e.g., His-tag), is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). Further purification can be achieved by size-exclusion chromatography.

-

Protein Quantification and Verification: The concentration of the purified protein is determined using a Bradford or BCA assay. The purity and molecular weight are confirmed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function of the purified recombinant enzymes and to characterize their kinetic properties.

Methodology for Sesquiterpene Synthase Assay:

-

Reaction Setup: The assay is performed in a glass vial containing a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Enzyme and Substrate Addition: A known amount of the purified STS is added to the buffer, followed by the addition of the substrate, farnesyl pyrophosphate (FPP).

-

Incubation: The reaction mixture is overlaid with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction and Analysis: The organic layer containing the products is collected. An internal standard is added for quantification. The products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Methodology for Cytochrome P450 Hydroxylase Assay:

-

Reaction Setup: The assay mixture contains a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified P450, a cytochrome P450 reductase, and the sesquiterpene substrate (the product from the STS reaction).

-

Initiation: The reaction is initiated by the addition of NADPH.

-

Incubation: The reaction is incubated at an optimal temperature with shaking.

-

Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the hydroxylated products.

-

Product Analysis: The extracted products are analyzed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) for identification and quantification.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate enzymatic machinery that generates chemical diversity. While the complete pathway remains to be fully elucidated, the proposed route involving a dedicated sesquiterpene synthase and subsequent hydroxylation by cytochrome P450 monooxygenases provides a solid foundation for future research. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to unravel the specific details of this compound biosynthesis. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but may also pave the way for the biotechnological production of this and other valuable sesquiterpenoids.

References

- 1. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpene synthases: passive catalysts or active players? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Clovanediol and its Derivatives: A Technical Guide for Drug Discovery and Development

Disclaimer: This document provides a technical overview of clovanediol and explores the potential of its derivatives based on analogous compounds. Due to limited publicly available research on this compound derivatives, this guide draws parallels from structurally related natural products to illustrate potential biological activities, synthetic strategies, and mechanisms of action. All information derived from external sources is appropriately cited.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid diol, a class of organic compounds found in various plants.[1][2] Its chemical formula is C15H26O2, and it possesses a complex tricyclic carbon skeleton.[1][2][3] While this compound itself has been identified in species such as Scutellaria scandens and Schisandra plena, there is a notable scarcity of research into its biological activities and those of its synthetic derivatives.[1] Natural sesquiterpenoids are known to exhibit a wide range of biological effects, including antimicrobial, cytotoxic, antiviral, and anti-inflammatory properties.[4][5][6] This inherent bioactivity within the sesquiterpenoid class suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

The derivatization of natural products is a cornerstone of medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic profiles. This guide will, therefore, explore the untapped potential of this compound derivatives by examining the established biological activities and mechanisms of action of derivatives of other well-studied natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2649-64-1 | [2][3] |

| Molecular Formula | C15H26O2 | [1][2][3] |

| Molecular Weight | 238.37 g/mol | [1][3] |

| IUPAC Name | (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol | [1] |

| XLogP3 | 2.9 | [1] |

| Melting Point | 159 °C | [2] |

| Boiling Point | 319.8±10.0 °C at 760 mmHg | [2] |

Potential Biological Activities of this compound Derivatives

Given the broad spectrum of activity observed in sesquiterpenoids and other natural product derivatives, it is plausible that derivatives of this compound could exhibit significant anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The following sections will explore these potential activities, drawing on data from analogous compounds to provide a framework for future research.

Anticancer Activity

Natural product derivatives have long been a source of anticancer agents.[7] Sesquiterpenoids, for instance, have demonstrated cytotoxicity against various cancer cell lines.[4] The modification of core structures can lead to compounds with enhanced potency and selectivity for cancer cells.

Table 2: In Vitro Anticancer Activity of Analogous Natural Product Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Sesquiterpenoid | Halichonadin E | L1210 | - | [4] |

| Sesquiterpenoid | Arteincultone | MCF-7 | 8.5 µg/mL | [8] |

| Sesquiterpenoid | Arteincultone | SK-N-MC | 9.6 µg/mL | [8] |

| Sesquiterpenoid | Arteincultone | A2780 | 10.9 µg/mL | [8] |

The anticancer effects of natural compounds are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[9] The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[9][10]

Caption: The MAPK signaling pathway, a potential target for anticancer derivatives.

A generalized workflow for screening novel compounds for anticancer activity is presented below. This typically involves initial cytotoxicity screening, followed by more detailed mechanistic studies.

Caption: A general experimental workflow for anticancer drug screening.

Protocol 1: Cell Viability (MTT) Assay [11][12] This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for 48-72 hours.[11]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[11]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[11][12]

Antiviral Activity

The search for new antiviral agents is a global health priority. Natural products and their derivatives have shown promise in inhibiting the replication of various viruses.

Table 3: In Vitro Antiviral Activity of Analogous Natural Product Derivatives

| Compound Class | Derivative Example | Virus | Activity/Metric | Reference |

| Sesquiterpenoid | Compound 22 | HSV-2 | 22.3% inhibition at 0.5 mg/mL | [7] |

| Sesquiterpenoid | Compound 28 | HSV-2 | 31.7% inhibition at 0.25 mg/mL | [7] |

A common method to assess antiviral activity is the plaque reduction assay, which measures the inhibition of virus-induced cell death.

Protocol 2: Plaque Reduction Assay [13]

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.[13]

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.[13]

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations and a gelling agent (e.g., carboxymethyl cellulose).[14]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[14]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[14]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 (50% effective concentration).

A workflow for identifying viral entry inhibitors is depicted below.

Caption: Workflow for the identification of antiviral compounds targeting viral entry.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many natural products exhibit anti-inflammatory effects by modulating inflammatory signaling pathways.[3]

The NF-κB and JAK-STAT signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.[15][16][17]

NF-κB Signaling Pathway The NF-κB pathway is a key regulator of the immune response to infection and stress.[18]

Caption: The canonical NF-κB signaling pathway in inflammation.

JAK-STAT Signaling Pathway The JAK-STAT pathway transduces signals from cytokines and growth factors, playing a crucial role in immunity and inflammation.[16][17]

Caption: The JAK-STAT signaling pathway in cytokine-mediated inflammation.

In vitro and in vivo models are used to evaluate the anti-inflammatory potential of new compounds.

Protocol 3: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages [19][20]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.[19]

-

Cell Seeding and Treatment: Seed cells in 96-well plates, allow them to adhere, and then pre-treat with test compounds for 1-2 hours.[19]

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[19]

-

Nitric Oxide (NO) Measurement (Griess Test): Collect the supernatant and measure nitrite concentration using the Griess reagent as an indicator of NO production.[20]

-

Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.[21]

Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats [22]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.[22]

-

Grouping and Dosing: Divide animals into control, standard (e.g., indomethacin), and test groups. Administer the vehicle, standard drug, or test compound orally or intraperitoneally.[22]

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[22]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[22]

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.[22]

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives from a natural product scaffold like this compound would likely involve targeting its hydroxyl groups. General strategies for the synthesis of sesquiterpenoid derivatives could be adapted. These may include:

-

Esterification and Etherification: The hydroxyl groups are reactive sites for the introduction of various functional groups through ester or ether linkages to modify lipophilicity and steric bulk.

-

Oxidation: Selective oxidation of the secondary hydroxyl groups to ketones could provide intermediates for further derivatization, such as the formation of oximes or hydrazones.

-

Ring Rearrangement or Opening: Acid-catalyzed reactions could potentially lead to rearrangement of the clovane skeleton, yielding novel scaffolds for biological evaluation.

Conclusion and Future Directions

This compound, a sesquiterpenoid diol, represents an under-explored natural product with potential as a scaffold for the development of new therapeutic agents. Although direct research on its derivatives is lacking, the extensive literature on the biological activities of other natural product derivatives provides a strong rationale for investigating this compound class. The methodologies and pathways outlined in this guide offer a comprehensive framework for the synthesis, screening, and mechanistic evaluation of novel this compound derivatives. Future research should focus on the semi-synthesis of a library of this compound derivatives and their systematic evaluation in anticancer, antiviral, and anti-inflammatory assays to unlock their therapeutic potential.

References

- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. medkoo.com [medkoo.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenoids from Meliaceae Family and Their Biological Activities [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. oatext.com [oatext.com]

- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 11. benchchem.com [benchchem.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. dovepress.com [dovepress.com]

- 22. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Caryophyllane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their significant therapeutic potential.[1] While a vast number of these compounds exist, this guide focuses on the biological activities of caryophyllane-type sesquiterpenoids, using β-caryophyllene, α-humulene, and β-caryophyllene oxide as exemplary models due to the limited specific data on clovanediol. These compounds, commonly found in essential oils of plants like clove and black pepper, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and illustrations of the key signaling pathways involved.

Anticancer Activity

Caryophyllane sesquiterpenoids have emerged as potential anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation and survival.[4][5]

Quantitative Data: Cytotoxicity of Caryophyllane Sesquiterpenoids

The cytotoxic effects of β-caryophyllene, α-humulene, and β-caryophyllene oxide have been quantified against numerous cancer cell lines, with their efficacy typically represented by the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| β-Caryophyllene | HCT-116 (Colon Cancer) | 19 µM | [3] |

| MG-63 (Bone Cancer) | 20 µM | [3] | |

| PANC-1 (Pancreatic Cancer) | 27 µM | [3] | |

| T24 (Bladder Cancer) | 40 µg/mL | [3] | |

| 5637 (Bladder Cancer) | 40 µg/mL | [3] | |

| Caco-2 (Colon Cancer) | 1103.34 ± 10.73 µM | [6] | |

| CCRF/CEM (Leukemia) | 311.59 ± 1.44 µM | [6] | |

| CEM/ADR5000 (Leukemia) | 368.48 ± 2.23 µM | [6] | |

| A549 (Lung Cancer) | 12.15 ± 1.52 µg/mL | [7] | |

| HepG2 (Liver Cancer) | 8.27 ± 0.99 µg/mL | [7] | |

| α-Humulene | HT-29 (Colon Cancer) | 5.2 x 10⁻⁵ mol/L | [8] |

| J5 (Liver Cancer) | 1.8 x 10⁻⁴ mol/L | [8] | |

| A549 (Lung Cancer) | 1.3 x 10⁻⁴ mol/L | [8] | |

| HCT-116 (Colon Cancer) | 7.6 x 10⁻⁵ mol/L | [8] | |

| MCF-7 (Breast Cancer) | 7.6 x 10⁻⁵ mol/L | [8] | |

| RAW 264.7 (Macrophage) | 41.9 µg/mL | [9] | |

| HCT-116 (Colon Cancer) | 77.3 µg/mL | [9] | |

| β-Caryophyllene Oxide | Caco-2 (Colon Cancer) | 332.30 ± 3.97 µM | [6] |

| CCRF/CEM (Leukemia) | 235.18 ± 5.18 µM | [6] | |

| CEM/ADR5000 (Leukemia) | 297.98 ± 3.33 µM | [6] | |

| A549 (Lung Cancer) | 124.1 µg/mL | [10] |

Signaling Pathways in Anticancer Activity

The anticancer effects of caryophyllane sesquiterpenoids are mediated through the modulation of several critical signaling pathways, including the NF-κB and PI3K/Akt pathways, which are central regulators of inflammation, cell survival, and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete culture medium

-

Sesquiterpenoid compound (e.g., β-caryophyllene) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Caryophyllane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through their interaction with the endocannabinoid system and modulation of inflammatory signaling pathways.[3]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated in cellular and animal models, with efficacy measured by the inhibition of inflammatory mediators or responses.

| Compound | Assay | Effect | Reference |

| β-Caryophyllene Oxide | NO Production in LPS-stimulated RAW 264.7 cells | IC50 = 43.2 µg/mL | [11] |

| α-Humulene | Carrageenan-induced paw edema in mice (50 mg/kg, oral) | Significant reduction in edema | [12][13] |

| NO Production in LPS-stimulated RAW 264.7 cells | IC50 = 15 ± 2 µg/mL | [14] |

Signaling Pathway in Anti-inflammatory Activity

β-Caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. Activation of the CB2 receptor leads to a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of pharmacological agents.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Sesquiterpenoid compound (e.g., α-humulene) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control drug (e.g., Indomethacin)

-

Pletismometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, positive control, and test groups with different doses of the sesquiterpenoid). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally to the respective groups.

-

Induction of Inflammation: One hour after the administration of the compounds, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness of each animal using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Caryophyllane sesquiterpenoids have demonstrated activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC Value | Reference |

| β-Caryophyllene | Staphylococcus aureus | 3 µM | [17] |

| Staphylococcus aureus | 32 µg/mL | [1] | |

| Bacillus cereus | 9 ± 1.1 µM | [17] | |

| α-Humulene | Staphylococcus aureus | 1.3 x 10⁻⁵ mol/L | [8] |

| Bacteroides fragilis | 2 µg/mL | ||

| β-Caryophyllene Oxide | Aspergillus niger | 3.125 - 7.80 µg/mL | |

| Fusarium oxysporum | 3.125 - 7.80 µg/mL |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microplates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sesquiterpenoid compound (e.g., β-caryophyllene oxide)

-

Positive control (a known antibiotic or antifungal)

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the sesquiterpenoid in a suitable solvent. Perform serial twofold dilutions of the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure the optical density.

Conclusion

The caryophyllane sesquiterpenoids, β-caryophyllene, α-humulene, and β-caryophyllene oxide, exhibit a broad spectrum of promising biological activities. Their demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with an understanding of their mechanisms of action, position them as valuable lead compounds for drug discovery and development. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these and other related sesquiterpenoids. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. dovepress.com [dovepress.com]

- 13. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action of Clovanediol

To the Researchers, Scientists, and Drug Development Professionals,

This document serves to address the inquiry regarding the mechanism of action of the sesquiterpenoid clovanediol. Following a comprehensive review of publicly available scientific literature, it must be concluded that there is currently a significant lack of research specifically elucidating the detailed molecular mechanism of action for this compound.

While this compound has been identified as a natural constituent in a variety of plant species, dedicated studies investigating its specific biological activities, signaling pathways, and quantitative effects are not present in the current body of peer-reviewed literature. The information available is largely limited to its identification in phytochemical analyses of plant extracts.

This guide will present the currently available information on this compound and highlight the areas where further research is critically needed.

Physicochemical Properties of this compound

Before delving into the limited biological context, it is pertinent to understand the basic chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |

| CAS Number | 2649-64-1 | --INVALID-LINK-- |

| Class | Sesquiterpenoid | [1] |

Occurrence in Nature

This compound has been identified as a phytochemical component in several plant species. Its presence is often detected through gas chromatography-mass spectrometry (GC-MS) analysis of essential oils and extracts.

-

Known Plant Sources: Dysoxylum densiflorum[1], Schisandra sphenanthera[2], Eriosema chinense[3], and Chrysanthemum indicum[4].

Current State of Research on Biological Activity and Mechanism of Action

A thorough search of scientific databases reveals a notable absence of in-depth studies on the pharmacological effects of isolated this compound. While the broader class of sesquiterpenoids, to which this compound belongs, is known for a wide array of biological activities—including antimicrobial, anti-inflammatory, and cytotoxic effects—these properties have not been specifically and quantitatively attributed to this compound itself.[1][4]

One commercial source makes a general claim of antimicrobial activity for this compound, suggesting it acts by disrupting microbial cell membranes. However, this assertion is not substantiated by any cited experimental data or peer-reviewed research.

A study investigating the anti-diabetic properties of a dichloromethane fraction of Schisandra sphenanthera identified this compound as one of its numerous constituents.[2] The study focused on the effects of the entire extract and did not isolate or determine the specific contribution or mechanism of this compound to the observed biological activity.[2]

Limitations in Current Knowledge:

-

Lack of Quantitative Data: There is no published data summarizing dose-response relationships, IC50 values, or other quantitative measures of this compound's biological effects.

-

Absence of Experimental Protocols: Detailed methodologies for experiments specifically designed to investigate the mechanism of action of this compound are not available in the literature.

-

Unknown Signaling Pathways: There are no studies that describe or propose any signaling pathways modulated by this compound.

Future Research Directions

The current landscape indicates that the mechanism of action of this compound is a completely unexplored area of research. For scientists and drug development professionals, this presents a clear opportunity for novel investigation. The following experimental workflow is proposed as a foundational approach to begin elucidating the biological activities and mechanism of action of this compound.

Caption: A proposed experimental workflow for the initial investigation of this compound's bioactivity.

Conclusion

References

- 1. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tmrjournals.com [tmrjournals.com]

- 3. The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Anti-inflammatory Properties of Clovanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovanediol, a bicyclic sesquiterpenoid diol with the chemical formula C15H26O2, is a natural product found in various plant species, including cloves, and has been identified in organisms such as Scutellaria scandens and Schisandra plena.[1] While natural sesquiterpenoids are a source of compounds with diverse biological activities, the anti-inflammatory potential of this compound specifically has been subject to limited investigation. This document provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, drawing from the available peer-reviewed literature.

Quantitative Data on Anti-inflammatory Activity

Scientific investigation into the anti-inflammatory effects of this compound is sparse. A key study by Wen et al. (2022) isolated clovane-2β,9α-diol from the octocoral Rumphella antipathes and evaluated its in vitro anti-neutrophilic inflammatory activity. The study measured the compound's ability to inhibit superoxide anion generation and elastase release in fMLP/CB-induced human neutrophils. The findings from this study are summarized below.

| Compound | Assay | Concentration | Result |

| This compound (clovane-2β,9α-diol) | Superoxide Anion Generation | Not specified | Inactive |

| This compound (clovane-2β,9α-diol) | Elastase Release | Not specified | Inactive |

| Data sourced from Wen et al., 2022[2] |

The study concluded that under the tested conditions, this compound did not exhibit significant inhibitory effects on the generation of superoxide anions or the release of elastase by human neutrophils.[2]

Experimental Protocols

The following methodologies were employed by Wen et al. (2022) to assess the anti-inflammatory activity of this compound.[2]

1. Isolation of this compound (clovane-2β,9α-diol)

The octocoral Rumphella antipathes was collected, frozen, and subsequently freeze-dried. The freeze-dried material was minced and extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The resulting extract was concentrated under reduced pressure. The crude extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer was separated and dried to yield a residue which was further fractionated using silica gel column chromatography with a gradient of hexane and EtOAc. Fractions containing this compound were identified and further purified using normal-phase HPLC with a hexane/EtOAc gradient.

2. In Vitro Anti-inflammatory Assay: Neutrophil Superoxide Anion Generation and Elastase Release

-

Neutrophil Preparation: Human neutrophils were isolated from the blood of healthy adult volunteers using dextran sedimentation, Ficoll-Paque density gradient centrifugation, and hypotonic lysis to remove red blood cells. The purified neutrophils were resuspended in a Hank's balanced salt solution (HBSS) with 10 mM HEPES at a pH of 7.4.

-

Superoxide Anion Generation Assay:

-

Neutrophils (6 × 10^5 cells/mL) were incubated with 0.5 mg/mL of cytochrome c and 1 mM of Ca2+.

-

The test compound (this compound) was added to the neutrophil suspension and incubated for 5 minutes at 37 °C.

-

The inflammatory process was induced by adding 100 nM N-formyl-methionyl-leucyl-phenylalanine (fMLP) and 0.6 µM cytochalasin B (CB).

-

The absorbance at 550 nm was continuously monitored to measure superoxide dismutase-inhibitable cytochrome c reduction.

-

-

Elastase Release Assay:

-

Neutrophils (6 × 10^5 cells/mL) were incubated with 100 µM of MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as the elastase substrate.

-

The test compound (this compound) was added and the mixture was incubated for 5 minutes at 37 °C.

-

Inflammation was induced with 100 nM fMLP and 0.5 µM CB.

-

The change in absorbance at 405 nm was continuously monitored to measure elastase release.

-

Signaling Pathways

Currently, there is no published scientific literature that describes the signaling pathways modulated by this compound in the context of inflammation. The lack of observed activity in the primary study assessing its anti-inflammatory potential means that downstream mechanistic studies have not been pursued or reported.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation and in vitro anti-inflammatory evaluation of this compound.

The current body of scientific evidence on the anti-inflammatory properties of this compound is limited to a single study that reported a lack of activity in in vitro neutrophil-based assays.[2] While the broader class of sesquiterpenoids and compounds from clove have demonstrated anti-inflammatory effects, these properties cannot be directly extrapolated to this compound without further specific investigation. Future research is required to explore the potential of this compound in other inflammatory models and to elucidate any potential mechanisms of action. For drug development professionals, this compound remains a molecule with an uncharacterized anti-inflammatory profile, warranting foundational research before it can be considered a viable lead compound.

References

The Antimicrobial Effects of Clovanediol: A Review of Currently Available Scientific Literature

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide aims to provide a comprehensive overview of the antimicrobial effects of the sesquiterpenoid diol, clovanediol. A thorough review of publicly available scientific literature and patent databases was conducted to collate data on its antimicrobial activity, mechanism of action, and associated signaling pathways. The objective was to present quantitative data in structured tables, detail experimental protocols, and visualize key pathways to support further research and development.

Despite extensive searches using targeted keywords such as "this compound antimicrobial activity," "this compound mechanism of action," "this compound MIC," and "2,9-clovanediol antimicrobial," no specific studies detailing the antimicrobial effects of this compound were identified. The scientific compound database PubChem lists this compound and its chemical structure but does not provide any information on its biological activities[1].

While the broader class of compounds to which this compound belongs, sesquiterpenoids, is known to exhibit a wide range of antimicrobial properties, this guide is unable to provide specific data directly pertaining to this compound. The following sections will briefly touch upon the general antimicrobial activities of sesquiterpenoids as a class to provide context, but readers should be aware that this information is not specific to this compound.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid diol. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse chemical structures and biological activities[2][3]. Many sesquiterpenoids isolated from natural sources such as plants and fungi have been reported to possess significant antibacterial and antifungal properties[4][5][6]. However, specific research into the antimicrobial potential of this compound appears to be limited or not publicly available at this time.

Antimicrobial Activity of Sesquiterpenoids (General Context)

Numerous studies have demonstrated the antimicrobial efficacy of various sesquiterpenoids against a wide spectrum of pathogenic bacteria and fungi. For instance, bisabolane-type sesquiterpenoids isolated from a marine-derived fungus, Aspergillus sp., have shown selective antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.25 to 20.0 µM[6]. Similarly, farnesane-type sesquiterpenoids from Chiliadenus lopadusanus have exhibited antibacterial and antibiofilm activities against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii[5].

The mechanisms of action for antimicrobial sesquiterpenoids are varied but often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with efflux pumps.

Quantitative Data on Antimicrobial Activity

As no studies detailing the antimicrobial activity of this compound were found, we are unable to present a table of quantitative data (e.g., Minimum Inhibitory Concentrations) for this specific compound.

Experimental Protocols

The absence of published research on the antimicrobial effects of this compound means that no specific experimental protocols for its evaluation can be detailed. For general guidance, researchers interested in evaluating the antimicrobial properties of a novel compound like this compound could refer to standardized methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Typical experimental workflows would include:

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine the lowest concentration of the compound that kills a specified percentage of the initial microbial population.

-

Time-Kill Kinetic Assay: To assess the rate at which the compound kills a microbial population over time.

-

Anti-Biofilm Assay: To evaluate the compound's ability to inhibit biofilm formation or eradicate established biofilms.

Signaling Pathways and Mechanisms of Action

No information regarding the signaling pathways affected by this compound or its specific mechanism of antimicrobial action is available in the current body of scientific literature. Therefore, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated.

Conclusion and Future Directions

Based on a comprehensive review of the available literature, there is a significant gap in the scientific understanding of the antimicrobial effects of this compound. While its chemical structure as a sesquiterpenoid diol suggests potential biological activity, this has not been experimentally validated or reported.

Future research should focus on:

-

In vitro screening: Evaluating the antimicrobial activity of this compound against a diverse panel of clinically relevant bacteria and fungi.

-

Mechanism of action studies: Investigating how this compound exerts its antimicrobial effects, if any, at a molecular level.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potential antimicrobial properties.

Until such studies are conducted and published, the antimicrobial potential of this compound remains unknown. Researchers in the field of natural product drug discovery are encouraged to investigate this compound further.

References

- 1. This compound | C15H26O2 | CID 15599878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Sesquiterpenoid Derivatives and Monoterpenoids from the Deep-Sea Sediment-Derived Fungus Aspergillus versicolor SD-330 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Clovanediol: A Review of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 20, 2025

Executive Summary

This technical guide addresses the current understanding of the antioxidant potential of Clovanediol, a sesquiterpenoid natural product. A comprehensive review of the scientific literature reveals a significant gap in the direct experimental evidence for this compound's antioxidant activity. While its chemical structure as a sesquiterpenoid suggests potential for such properties, to date, no published studies have specifically investigated its capacity to mitigate oxidative stress or its underlying mechanisms of action. This document summarizes the available information on this compound, the broader antioxidant context of sesquiterpenoids, and the known antioxidant compounds found in clove, the plant from which this compound's name is likely derived.

Introduction to this compound

This compound (C15H26O2) is a bicyclic sesquiterpenoid diol.[1] It has been identified in various plant species, including Scutellaria scandens and Schisandra plena.[1] While its chemical structure is well-documented, its biological activities remain largely unexplored. One commercial supplier notes its potential for antimicrobial activity through the disruption of microbial cell membranes, though this claim is not yet substantiated by peer-reviewed research.[2]

The Antioxidant Landscape of Sesquiterpenoids